

Application of YIL781 Hydrochloride in Pancreatic Islet Studies

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Compound of Interest

Compound Name: YIL781 hydrochloride

Cat. No.: B10768977

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Introduction

YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Ghrelin, a peptide hormone primarily produced in the stomach, is recognized for its role in stimulating appetite and growth hormone release.[3][4] However, ghrelin also exerts significant effects on glucose metabolism, notably by suppressing insulin secretion from pancreatic β -cells.[3][5][6] **YIL781 hydrochloride**, by blocking the action of ghrelin on its receptor, serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the ghrelin system in pancreatic islet function and glucose homeostasis.[1][3][5] These application notes provide detailed protocols and data for researchers utilizing **YIL781 hydrochloride** in pancreatic islet studies.

Biological Activity

YIL781 hydrochloride is a competitive antagonist of the GHS-R1a with high affinity.[1] It effectively blocks ghrelin-induced signaling and downstream effects, such as the inhibition of insulin secretion.[1][3][5] Studies have shown that YIL781 can prevent the suppressive effect of ghrelin on glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets and improve glucose tolerance in vivo.[1][2][3][5] The compound displays selectivity for GHS-R1a over other receptors, such as the motilin receptor.[1][2]

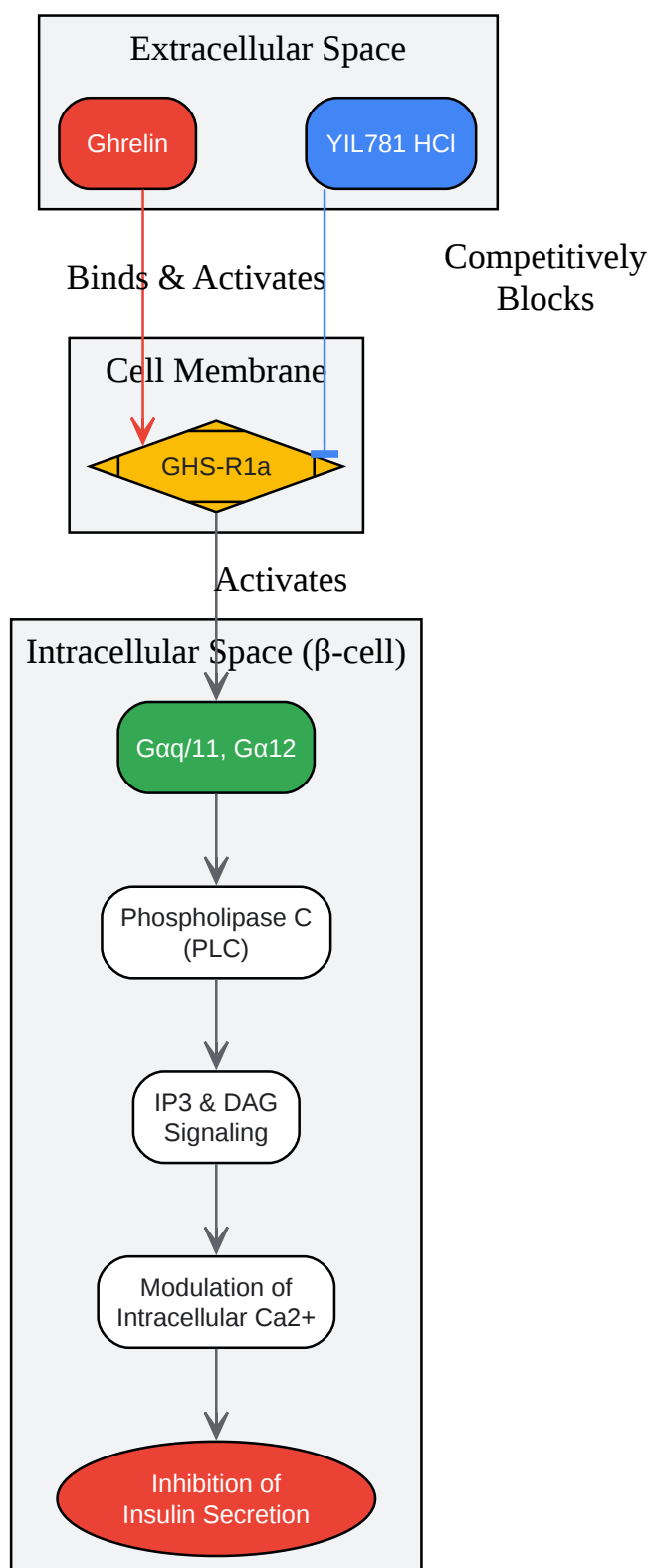
Quantitative Data

The following table summarizes the key quantitative parameters of **YIL781 hydrochloride** based on available literature.

Parameter	Value	Species/System	Reference
Ki	17 nM	GHS-R1a	[1][2]
pIC50	7.90 - 8.27	Inhibition of ghrelin-induced calcium response	[7][8]
pA2	7.54	In vitro competitive antagonist activity	

Signaling Pathway

Ghrelin, upon binding to its G-protein coupled receptor (GPCR), GHS-R1a, on pancreatic β -cells, activates specific intracellular signaling cascades that lead to the suppression of insulin secretion.[9] **YIL781 hydrochloride** acts by competitively blocking this initial binding step. The downstream signaling involves G α q/11 and G α 12 pathways and can influence intracellular calcium levels and cAMP production, ultimately impacting the machinery of insulin exocytosis. [9][10]



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Caption: Ghrelin receptor signaling pathway in pancreatic β -cells and the antagonistic action of **YIL781 hydrochloride**.

Experimental Protocols

Preparation of YIL781 Hydrochloride Stock Solution

- Reconstitution: **YIL781 hydrochloride** is soluble in DMSO and water.^[1] For in vitro islet studies, a stock solution of 10 mM in DMSO is recommended.
 - Calculate the required amount of **YIL781 hydrochloride** based on its molecular weight (445.96 g/mol).^[1]
 - Add the appropriate volume of sterile DMSO to the vial.
 - Vortex thoroughly to ensure complete dissolution.
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.^{[7][8]}

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol is designed to assess the effect of **YIL781 hydrochloride** on ghrelin-mediated suppression of insulin secretion.

Materials:

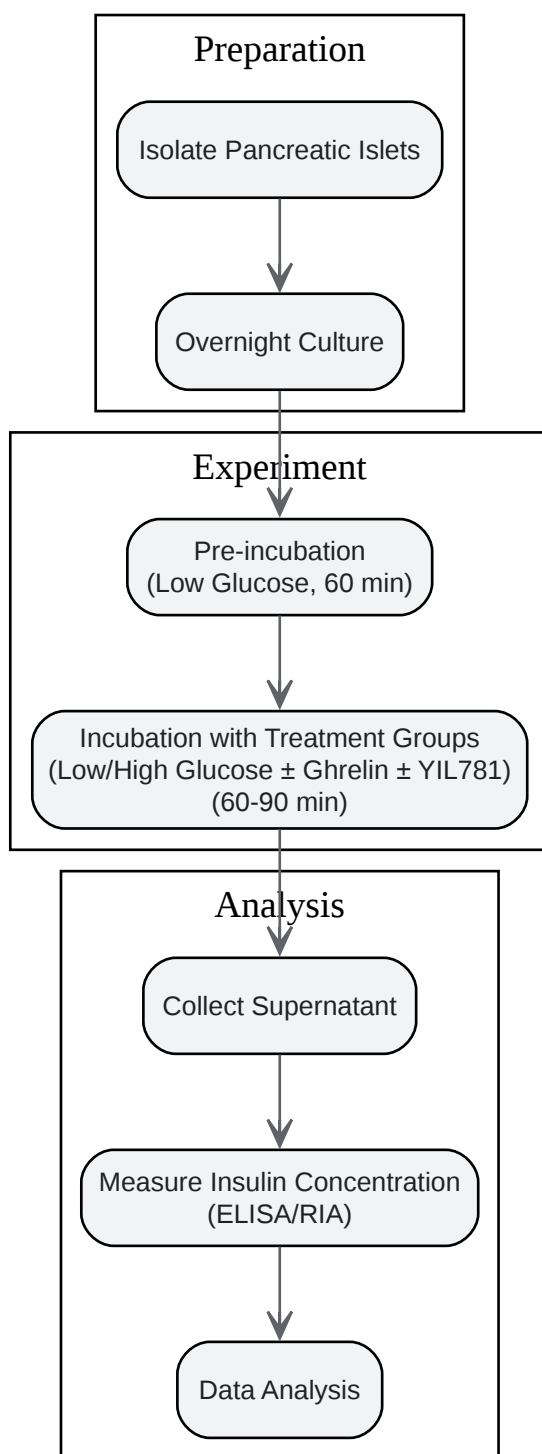
- Isolated pancreatic islets (from mouse or rat)
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
 - Low glucose (e.g., 2.8 mM)
 - High glucose (e.g., 16.7 mM)
- Ghrelin
- **YIL781 hydrochloride** stock solution (10 mM in DMSO)

- Insulin RIA or ELISA kit
- Incubator (37°C, 5% CO₂)
- Multi-well plates (e.g., 24-well)

Procedure:

- Islet Culture and Pre-incubation:
 - Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - On the day of the experiment, hand-pick islets of similar size.
 - Pre-incubate groups of 5-10 islets in 1 mL of KRB buffer with low glucose for 60 minutes at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.
- Treatment Incubation:
 - Prepare KRB buffer with low and high glucose concentrations.
 - Prepare treatment conditions in fresh KRB buffer. Suggested groups include:
 - Low Glucose (Basal)
 - High Glucose (Stimulated)
 - High Glucose + Ghrelin (e.g., 10 nM)
 - High Glucose + Ghrelin (e.g., 10 nM) + YIL781 HCl (e.g., 1 µM)[2]
 - High Glucose + YIL781 HCl (e.g., 1 µM)
 - Carefully remove the pre-incubation buffer and add 1 mL of the respective treatment buffers to the islets.
 - Incubate for 60-90 minutes at 37°C.

- Sample Collection and Analysis:
 - At the end of the incubation period, collect the supernatant from each well.
 - Centrifuge the supernatant to remove any cellular debris.
 - Measure the insulin concentration in the supernatant using a commercially available insulin RIA or ELISA kit.
 - (Optional) Lyse the islets to measure total insulin content for normalization.



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